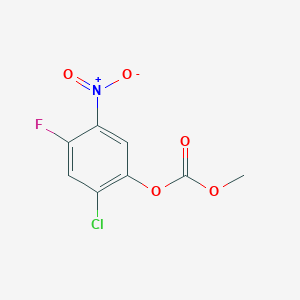

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-fluoro-5-nitrophenyl) methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO5/c1-15-8(12)16-7-3-6(11(13)14)5(10)2-4(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQIJXHWQVDZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Solubility Profiling of 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate: A Technical Guide for Process Chemistry

Executive Summary

In the realm of agrochemical process development, the physical chemistry of synthetic intermediates dictates the efficiency of scale-up operations. The compound 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) [1] serves as a pivotal synthetic node. It is the direct precursor to 2-chloro-4-fluoro-5-nitrophenol [2], which is subsequently utilized to manufacture highly potent Protoporphyrinogen IX oxidase (PPO or Protox) inhibitors, such as flumioxazin [3].

As a Senior Application Scientist, I have observed that process bottlenecks—such as poor crystallization yields or unexpected side reactions—often stem from a fundamental misunderstanding of intermediate solubility. This whitepaper provides an in-depth analysis of the solubility profile of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Structural & Mechanistic Rationale for Solvation

To predict and understand the solubility of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate, we must deconstruct its molecular architecture. The compound features a highly functionalized aromatic ring that heavily influences its interaction with various solvent classes:

-

Aromatic Core & Halogens (Cl, F): The benzene ring provides a hydrophobic baseline, while the chlorine and fluorine substituents increase the molecule's polarizability. This drives strong dispersion forces ( δD ), making the compound highly soluble in halogenated solvents like dichloromethane (DCM).

-

Nitro Group (-NO₂): As a strongly electron-withdrawing group, the nitro moiety introduces a significant dipole moment. This enhances the polarity parameter ( δP ), resulting in excellent solubility in polar aprotic solvents (e.g., DMF, Acetone) via strong dipole-dipole interactions.

-

Methyl Carbonate Group (-O-CO-OCH₃): This ester-like linkage acts as a hydrogen bond acceptor but lacks hydrogen bond donor capabilities ( δH ). Consequently, while it dissolves well in esters (e.g., Ethyl Acetate), it is susceptible to solvolysis (hydrolysis or transesterification) in strongly protic solvents like methanol or ethanol, especially under basic or acidic conditions [4].

Quantitative Solubility Profile

The table below summarizes the solubility of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate across distinct solvent classes at standard conditions (25°C).

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 250 | Strong dipole-dipole; H-bond acceptor affinity |

| Dichloromethane (DCM) | Halogenated | 9.1 | 185 | High polarizability; halogen-halogen affinity |

| Ethyl Acetate (EtOAc) | Ester / Moderately Polar | 6.0 | 120 | Structural similarity (carbonate/ester); moderate polarity |

| Methanol (MeOH) | Polar Protic | 32.7 | 45 | Competitive H-bonding (High risk of solvolysis) |

| Toluene | Aromatic Non-polar | 2.4 | 35 | π−π stacking; dispersion forces |

| n-Heptane | Aliphatic Non-polar | 1.9 | < 1 | Lack of polar interactions; high energy penalty for cavity formation |

(Note: Data represents thermodynamic equilibrium values. Solvents marked with an asterisk indicate a chemical stability risk over prolonged exposure).

Experimental Protocol: Self-Validating Thermodynamic Solubility Assay

To ensure the integrity of the solubility data, the following protocol incorporates a self-validating HPLC-UV step. Gravimetric analysis is fundamentally flawed for this compound because the methyl carbonate is susceptible to slow hydrolysis in protic environments. By employing HPLC-UV, we chromatographically resolve the intact carbonate from its degradation product, ensuring the solubility value reflects only the pure target analyte.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add 500 mg of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate to 1.0 mL of the target solvent in a 2 mL amber glass vial.

-

Causality: Amber glass prevents UV-induced degradation of the nitroaromatic system. An excess of solid ensures the system can reach true thermodynamic equilibrium rather than a transient kinetic state.

-

-

Thermal Equilibration: Agitate the vials at 300 rpm at 25.0 ± 0.1 °C for 24 hours using a precision thermoshaker.

-

Causality: Kinetic dissolution rates vary wildly between solvents. A 24-hour equilibration guarantees saturation and prevents under-reporting of solubility.

-

-

Phase Separation: Isolate the liquid phase via centrifugation at 10,000 × g for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert and prevents adsorption of the highly functionalized aromatic compound. Centrifugation prevents sub-micron particulates from passing through the filter and artificially inflating the UV absorbance.

-

-

HPLC-UV Quantification (The Self-Validating Step): Dilute an aliquot of the filtrate into the mobile phase (e.g., 60:40 Acetonitrile:Water) and analyze via HPLC-UV at 254 nm using an isocratic method.

-

Causality: HPLC-UV separates the intact methyl carbonate from 2-chloro-4-fluoro-5-nitrophenol (the hydrolysis byproduct). If the phenol peak exceeds 2% of the total area, the solubility data for that specific solvent is flagged for solvolysis, validating the chemical stability of the system during the assay.

-

Workflow for thermodynamic solubility determination using HPLC-UV validation.

Downstream Application: PPO Inhibitor Synthesis

Understanding this solubility profile is not merely an academic exercise; it directly dictates the downstream synthetic workflow. The conversion of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate to a Protox-inhibiting herbicide requires sequential deprotection, reduction, and cyclization [3].

Because the starting material is highly soluble in polar aprotic solvents (like DMF) but insoluble in water, the initial hydrolysis step to form 2-chloro-4-fluoro-5-nitrophenol is typically conducted in a biphasic system or a water-miscible co-solvent system. The subsequent reduction of the nitro group to an amine requires careful solvent selection to ensure both the nitro-precursor and the resulting aniline remain in solution to prevent catalyst poisoning.

Synthetic pathway from the methyl carbonate intermediate to Protox-inhibiting herbicides.

By leveraging precise solubility data, process chemists can design solvent-swap operations that seamlessly transition the intermediate from the hydrolysis phase into the reduction phase without unnecessary isolation steps, thereby maximizing throughput and yield.

References

-

ResearchGate. "New generation of protox-inhibiting herbicides". Available at: [Link]

The History, Synthesis, and Application of 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate in Advanced Targeted Therapeutics

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary and Historical Context

The evolution of modern oncology has been defined by the transition from broad-spectrum cytotoxic agents to precision-targeted Tyrosine Kinase Inhibitors (TKIs). At the heart of this pharmaceutical revolution lies the development of complex molecular scaffolds capable of penetrating the hydrophobic pockets of aberrant kinases.

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) emerged in the late 2000s as a keystone intermediate in the synthesis of "switch-control" kinase inhibitors. Pioneered extensively by researchers at Deciphera Pharmaceuticals [1], this compound was specifically designed to serve as a highly stable, scalable precursor for drugs targeting c-KIT, VEGFR-2, c-MET, and PDGFR. These kinases are frequently implicated in myeloproliferative diseases, gastrointestinal stromal tumors (GIST), and various metastatic carcinomas [2].

By utilizing a methyl carbonate protecting group, process chemists bypassed the oxidative instability of free nitrophenols, enabling rigorous downstream functionalization that ultimately yields the active aminophenol pharmacophores essential for kinase hinge-region binding.

Chemical Rationale and Structural Design

As an Application Scientist, it is critical to understand why this specific molecular architecture was chosen rather than viewing it as a mere collection of functional groups. Every atom in 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate serves a mechanistic purpose:

-

The Methyl Carbonate Moiety: Free phenols are highly susceptible to oxidation and unwanted electrophilic aromatic substitutions during early-stage nitration or halogenation. The methyl carbonate acts as a robust protecting group that remains stable under acidic conditions but is cleanly and quantitatively cleaved under mild aqueous base conditions.

-

The Fluorine Atom (C4): Fluorine provides critical metabolic stability to the final drug molecule by blocking cytochrome P450-mediated oxidation at the para-position. Furthermore, its high electronegativity modulates the pKa of the adjacent functional groups, optimizing hydrogen-bond accepting capabilities within the kinase active site.

-

The Nitro Group (C5): Positioned perfectly for late-stage reduction, the nitro group is the latent amine. Once reduced, this amine becomes the anchor point for forming the urea or amide linkages that characterize type II and switch-control TKIs.

-

The Chlorine Atom (C2): While chlorine can serve to fill hydrophobic pockets in some drug analogs, in many synthetic routes, it acts as a temporary electronic director during the initial synthesis of the aromatic ring, only to be deliberately removed later via hydrodehalogenation.

Experimental Workflows and Methodologies

The transformation of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate into a viable TKI building block is a two-step, self-validating system. The protocols below are adapted from foundational patent literature [2] [4] and highlight the causality behind the reaction conditions.

Protocol 1: Base-Catalyzed Deprotection (Hydrolysis)

Objective: Cleave the methyl carbonate to yield the free phenol without displacing the activated halogens.

Step-by-Step Methodology:

-

Charge the Reactor: Suspend 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) in 300 mL of deionized water.

-

Base Addition: Slowly add a solution of sodium hydroxide (22.7 g, 0.57 mol, ~1.2 equivalents). Causality: A slight excess of NaOH ensures complete hydrolysis of the carbonate. Water is chosen as the solvent to precipitate the product upon acidification, avoiding complex organic extractions.

-

Thermal Activation: Reflux the mixture for 4 hours. Monitor completion via TLC or HPLC.

-

Workup & Acidification: Cool the mixture to ambient temperature and filter to remove any unreacted insoluble impurities. Slowly acidify the filtrate with dilute HCl until the pH reaches ~2-3.

-

Isolation: Collect the heavily precipitated solid via vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield 2-chloro-4-fluoro-5-nitrophenol .

Protocol 2: Catalytic Hydrogenation and Hydrodechlorination

Objective: Reduce the nitro group to an amine while simultaneously cleaving the aryl-chloride bond.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-4-fluoro-5-nitrophenol (85 g, 0.45 mol) in absolute ethanol.

-

Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (25 g, 0.023 mol).

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 50 psi and agitate at ambient temperature for 12 hours.

-

Purification: Purge the vessel with nitrogen, filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate in vacuo. Purify via silica gel chromatography.

-

Isolation: Yields 3-amino-4-fluorophenol .

Application Scientist Insight: The Causality of Hydrodechlorination Novice chemists often assume the product of Protocol 2 would be 5-amino-2-chloro-4-fluorophenol. However, the application of 50 psi H2 with Pd/C intentionally drives hydrodechlorination—cleaving the C-Cl bond. Because the chlorine is removed, the IUPAC numbering of the ring shifts: the hydroxyl remains C1, the fluorine remains C4, but the newly formed amine is now at C3 (yielding the lowest possible locants). If a researcher needs to retain the chlorine atom for a specific analog, they must abandon Pd/C and utilize a milder, non-hydrogenolytic reducing agent such as Nickel Boride or Iron/HCl [3].

Quantitative Data Summary

The following table summarizes the stoichiometric and yield data for the validated workflows, providing a rapid reference for process scale-up.

| Parameter | Step 1: Carbonate Hydrolysis | Step 2: Reduction & Hydrodechlorination |

| Starting Material | 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate | 2-Chloro-4-fluoro-5-nitrophenol |

| Reagents | NaOH (1.2 eq), H2O | H2 (50 psi), 10% Pd/C (0.05 eq), EtOH |

| Conditions | Reflux, 4 hours | Ambient temperature, 12 hours |

| Product | 2-Chloro-4-fluoro-5-nitrophenol | 3-Amino-4-fluorophenol |

| Yield | 98% (90 g) | 70% (40 g) |

| Key Transformation | Base-catalyzed deprotection | Nitro reduction & Aryl-chloride cleavage |

Mechanistic Pathways & Visualizations

The Synthetic Pipeline

The conversion of the carbonate intermediate into a functional TKI involves strategic deprotection, reduction, and subsequent coupling to form the kinase-binding domain.

Fig 1: Synthetic workflow from carbonate intermediate to active TKI via hydrodechlorination.

Switch-Control Kinase Inhibition

The TKIs synthesized from this intermediate are uniquely designed to exploit the autoinhibitory mechanisms of kinases. As detailed by Nagar et al. (2003) [2], kinases like c-Abl and c-KIT possess an N-terminal residue that intramolecularly occupies a hydrophobic pocket, maintaining an inactive state. Switch-control inhibitors mimic this mechanism, binding to the hinge region and locking the kinase in its autoinhibited conformation, thereby halting oncogenic proliferation.

Fig 2: Mechanism of switch-control TKIs locking the kinase in an autoinhibited conformation.

Conclusion

The discovery and utilization of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate represent a masterclass in rational drug design and process chemistry. By serving as a stable, easily manipulated precursor, it enables the high-yield synthesis of complex aminophenols. Through deliberate chemical maneuvers—such as simultaneous reduction and hydrodechlorination—scientists have leveraged this single intermediate to generate an entire class of switch-control kinase inhibitors that continue to redefine the standard of care for myeloproliferative and hyperproliferative diseases.

References

-

WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases. Google Patents. 1

-

US 2008/0269267 A1 - Patent Application Publication. Googleapis.com. 2

-

2-(Benzyloxy)-4-nitrophenol | 50352-33-5. Benchchem. 3

-

WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities. Google Patents. 4

Sources

- 1. WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-(Benzyloxy)-4-nitrophenol | 50352-33-5 | Benchchem [benchchem.com]

- 4. WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]

Methodological & Application

Step-by-step synthesis of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Application Note: Synthesis and Mechanistic Profiling of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Executive Summary

This application note details the validated synthetic protocols for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7), a critical electrophilic building block utilized in the development of advanced kinase inhibitors (e.g., c-MET, VEGFR, and PDGFR targets) for oncological applications[1]. The document provides a self-validating, two-stage methodology encompassing the initial protection/carbonylation of 2-chloro-4-fluorophenol, followed by regioselective nitration.

Mechanistic Rationale & Causality (E-E-A-T)

Direct nitration of highly activated phenols often results in poor regiocontrol, oxidative degradation, and poly-nitrated byproducts. To establish a robust, scalable workflow, the phenolic hydroxyl group must first be temporarily masked[2].

-

Carbonylation (Protection): Reacting 2-chloro-4-fluorophenol with methyl chloroformate under Schotten-Baumann conditions (aqueous NaOH) yields the methyl carbonate[3]. This transformation serves a dual purpose: it prevents the oxidative destruction of the aromatic ring during the subsequent harsh nitration, and it modulates the electron density of the ring.

-

Regioselective Nitration: The carbonate group is bulkier and less electron-donating than a free hydroxyl. When subjected to mixed acid ( H2SO4/HNO3 ), the steric hindrance and altered electronic directing effects (dominated by the ortho/para directing, but deactivating halogens) guide the nitronium ion ( NO2+ ) specifically to the 5-position (para to the chloride, ortho to the fluoride)[2]. Maintaining strict thermal control (~30 °C) is critical; elevated temperatures risk premature hydrolysis of the carbonate back to the phenol, leading to tar formation.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-4-fluorophenyl methyl carbonate

Objective: Masking the phenolic hydroxyl to prevent oxidation and steer regioselectivity.

-

Preparation: In a jacketed reaction vessel equipped with mechanical stirring, dissolve 2-chloro-4-fluorophenol (1.0 eq, e.g., 100 g, 0.68 mol) in an aqueous solution of sodium hydroxide (1.2 eq, 32.8 g, 0.82 mol in 550 mL DI water)[3].

-

Thermal Control: Chill the phenoxide solution to -10 °C using a recirculating chiller[3].

-

Addition: Add methyl chloroformate (1.2 eq, 77.3 g, 0.82 mol) dropwise over 45–60 minutes. Maintain the internal temperature strictly below 10 °C to prevent the hydrolysis of the chloroformate reagent[3].

-

Isolation: Upon complete addition, stir the biphasic mixture for an additional 1 hour at 0 °C. The product will precipitate as a solid.

-

Purification: Collect the solid via vacuum filtration. Wash the filter cake extensively with cold DI water to remove residual salts and unreacted phenol. Dry under vacuum at 40 °C to yield 2-chloro-4-fluorophenyl methyl carbonate (Typical yield: ~79%)[3].

Stage 2: Regioselective Nitration

Objective: Electrophilic aromatic substitution to install the nitro group at the 5-position.

-

Suspension: Suspend the 2-chloro-4-fluorophenyl methyl carbonate (e.g., 134.8 g) in concentrated sulfuric acid (50 mL) at room temperature[2].

-

Nitrating Mixture Preparation: In a separate flask, carefully prepare the mixed acid by slowly adding concentrated nitric acid (50 mL) to concentrated sulfuric acid (50 mL) over an ice bath[2].

-

Addition: Add the mixed acid dropwise to the carbonate suspension. Control the exotherm to maintain an internal temperature of approximately 30 °C[2]. Expert Insight: Do not allow the temperature to drop below 25 °C (reaction stalls) or exceed 35 °C (risk of carbonate cleavage).

-

Reaction: Stir the mixture for 1 hour at 30 °C[2]. Reaction completion can be monitored via HPLC (aliquots quenched in ice-cold acetonitrile).

-

Quenching & Isolation: Slowly pour the reaction mixture over vigorously stirred crushed ice/water. The target compound, 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate, will precipitate as a crystalline solid[2].

-

Filtration: Collect the product via filtration, wash with copious amounts of cold water until the filtrate is pH neutral, and dry under high vacuum (Typical yield: >90%).

(Note: For downstream applications requiring the free phenol, the carbonate can be quantitatively hydrolyzed using aqueous NaOH under reflux conditions[1][4].)

Quantitative Data & Material Specifications

| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Role in Synthesis | Safety / Handling Notes |

| 2-Chloro-4-fluorophenol | 146.55 | 1.0 | Starting Material | Corrosive, toxic. Handle in fume hood. |

| Sodium Hydroxide (aq) | 40.00 | 1.2 | Base / Deprotonation | Strong base, exothermic upon dissolution. |

| Methyl Chloroformate | 94.50 | 1.2 | Carbonylating Agent | Highly toxic, lachrymator, moisture sensitive. |

| Sulfuric Acid (conc.) | 98.08 | Solvent | Catalyst / Solvent | Highly corrosive, reactive with water. |

| Nitric Acid (conc.) | 63.01 | Excess | Nitrating Agent | Strong oxidizer. Avoid organic contact. |

| Target: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate | 249.58 | N/A | Final Product | Irritant. Store cool and dry. |

Synthetic Workflow Visualization

Caption: Two-stage synthetic workflow for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.

Sources

- 1. WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate as a Protecting Group Reagent

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] This document provides a comprehensive guide to the application of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate as a novel, base-labile protecting group, primarily for primary and secondary amines. The electron-withdrawing substituents on the phenyl ring render the corresponding carbamates susceptible to cleavage under mild basic conditions, a feature that offers orthogonality to widely-used acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group.[2][3][4] A significant advantage of this reagent is the release of the chromophoric 2-chloro-4-fluoro-5-nitrophenolate upon deprotection, which allows for real-time spectrophotometric monitoring of the reaction progress. This application note details the synthesis of the reagent, its physicochemical properties, a proposed mechanism of action, and detailed protocols for the protection and deprotection of amines.

Introduction: The Imperative of Orthogonal Protection Strategies

The synthesis of complex organic molecules often necessitates a strategic sequence of reactions where specific functional groups must be temporarily masked to prevent their participation in undesired side reactions.[1] These temporary masks, or protecting groups, must be readily introduced, stable to a range of reaction conditions, and, crucially, selectively removable without affecting other sensitive functionalities within the molecule.[1] The concept of "orthogonal protection" is central to modern synthetic strategy, wherein multiple protecting groups are employed, each cleavable under a unique set of conditions (e.g., acidic, basic, hydrogenolysis).[1] This allows for the sequential deprotection and elaboration of different parts of a molecule.

While acid-labile protecting groups such as Boc and base-labile groups like Fmoc are staples in peptide synthesis and other areas, the development of new protecting group strategies with distinct reactivity profiles and advantageous features remains an active area of research.[4][5] Substituted nitrophenyl carbonates have emerged as promising candidates for base-labile protecting groups.[2][3] The electron-deficient aromatic ring enhances the leaving group ability of the corresponding phenolate, facilitating deprotection under mild basic conditions.[2][3]

This guide focuses on 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate, a reagent poised to be a valuable tool for chemists. The presence of two halogen atoms (chloro and fluoro) and a nitro group is anticipated to significantly acidify the conjugate phenol, thereby making the corresponding carbamate highly susceptible to base-mediated cleavage.

Physicochemical Properties and Synthesis

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 84478-89-7 | |

| Molecular Formula | C₈H₅ClFNO₅ | |

| Molecular Weight | 249.58 g/mol | |

| Appearance | Expected to be a crystalline solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

The reagent can be synthesized in a straightforward two-step process from commercially available starting materials. The first step involves the synthesis of 2-chloro-4-fluoro-5-nitrophenol, followed by its reaction with methyl chloroformate.

Step 1: Synthesis of 2-chloro-4-fluoro-5-nitrophenol

A detailed procedure for the synthesis of 2-chloro-4-fluoro-5-nitrophenol has been described in the literature.[6]

Step 2: Synthesis of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

To a solution of 2-chloro-4-fluoro-5-nitrophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, is added a non-nucleophilic base such as triethylamine or pyridine (1.1 eq). Methyl chloroformate (1.05 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired product, which can be further purified by recrystallization or column chromatography.

Mechanism of Action and Key Advantages

The utility of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate as a protecting group reagent stems from its reactivity with nucleophiles, particularly amines, to form stable carbamates. The deprotection is then achieved under basic conditions.

Protection of Amines

The protection of a primary or secondary amine involves a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the 2-chloro-4-fluoro-5-nitrophenolate, a good leaving group due to the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.

Deprotection of the Carbamate

The deprotection is achieved by treatment with a suitable base. The base (e.g., hydroxide, alkoxide, or a non-nucleophilic amine base like DBU) initiates the cleavage of the carbamate. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine. A key feature of this deprotection is the liberation of the intensely colored 2-chloro-4-fluoro-5-nitrophenolate anion, which allows for convenient visual or spectrophotometric monitoring of the reaction's progress.[2][3]

Workflow Visualization

Caption: Workflow for amine protection and deprotection.

Experimental Protocols

The following are generalized protocols. Optimal reaction conditions (e.g., solvent, temperature, and reaction time) may vary depending on the specific substrate and should be determined empirically.

Protocol for the Protection of a Primary or Secondary Amine

Materials:

-

Amine substrate (1.0 eq)

-

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the amine substrate in anhydrous DCM.

-

Add the base (Et₃N or DIPEA) to the solution and stir for 5 minutes at room temperature.

-

Add 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure protected amine (carbamate).

Protocol for the Deprotection of the Carbamate

Materials:

-

Protected amine (carbamate) (1.0 eq)

-

A suitable base (e.g., 1 M aqueous NaOH, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

A suitable solvent system (e.g., THF/water, or acetonitrile)

-

Ethyl acetate or other suitable extraction solvent

-

Saturated aqueous ammonium chloride solution (for quenching DBU)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure using Aqueous Base:

-

Dissolve the protected amine in a mixture of THF and water.

-

Add 1 M aqueous NaOH (2.0 - 5.0 eq) to the solution. A yellow color should develop, indicating the release of the 2-chloro-4-fluoro-5-nitrophenolate.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the free amine and the colored phenolate should be observed.

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) until the yellow color dissipates.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or other suitable methods to obtain the free amine.

Procedure using an Organic Base (DBU):

-

Dissolve the protected amine in acetonitrile or THF.

-

Add DBU (1.5 - 3.0 eq) to the solution.

-

Stir the reaction at room temperature, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution to remove the DBU, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as necessary.

Troubleshooting and Key Considerations

-

Incomplete Protection: If the protection reaction is sluggish, gentle heating may be applied. Ensure that the amine is not a salt and that the reagents and solvent are anhydrous.

-

Side Reactions during Protection: For highly nucleophilic amines, the reaction may be vigorous. Cooling the reaction to 0 °C before adding the protecting group reagent is advisable.[2]

-

Incomplete Deprotection: If deprotection is slow, increasing the amount of base or gently heating the reaction mixture may be necessary. The choice of solvent can also influence the reaction rate.

-

Substrate Stability: Ensure that the substrate is stable under the basic conditions required for deprotection. Other base-labile functional groups may not be compatible with this protecting group strategy.

Conclusion

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a promising reagent for the protection of amines. Its key advantages include the formation of carbamates that are stable under neutral and acidic conditions, and readily cleaved under mild basic conditions, providing orthogonality to common acid-labile protecting groups. The release of a chromophoric leaving group upon deprotection offers a convenient method for reaction monitoring. These features make it a valuable addition to the synthetic chemist's toolbox for the strategic synthesis of complex molecules.

References

-

Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. ([Link])

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. ([Link])

-

Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. ([Link])

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. ([Link])

-

p-Nitrophenyl carbonate (NPC) as Protecting. (2006, April 13). Google Patents. ([Link])

-

Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102–4105. ([Link])

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-fluoro-5-nitrophenol. ([Link])

-

Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. PubMed. ([Link])

-

Takeda, K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. ([Link])

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. ([Link])

-

University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. ([Link])

-

Dressman, B. A. (2025, August 7). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. ([Link])

-

A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.). Indian patents. ([Link])

-

WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024, March 7). WIPO Patentscope. ([Link])

-

Organic Chemistry Portal. (n.d.). Protective Groups. ([Link])

- CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. RSC Publishing. ([Link])

-

Frydel, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. ([Link])

-

Iaroshenko, V. O. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. ([Link])

-

Wall, L. A., et al. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC - NIH. ([Link])

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. ([Link])

Sources

Application Note: Chemoselective Amine Coupling with 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate

Executive Summary

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) is a highly functionalized, electrophilic building block frequently utilized in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors [1]. When exposed to amine nucleophiles, this molecule presents a classic chemoselectivity challenge. It possesses two distinct electrophilic centers: the hard carbonyl carbon of the active methyl carbonate, and the softer C4-carbon bearing an activated fluorine atom.

This application note provides drug development professionals with a mechanistic framework and self-validating protocols to control the reaction pathway, ensuring predictable yields whether the goal is methoxycarbonylation (aminolysis) or Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Framework: The Dual-Electrophile Dilemma

Understanding the causality behind the reactivity of this molecule is critical for rational experimental design. The reaction with amines is governed by a strict kinetic vs. thermodynamic dichotomy.

Pathway A: Acyl Transfer (Kinetic Control)

The methyl carbonate group is highly activated. The leaving group—2-chloro-4-fluoro-5-nitrophenoxide—is exceptionally stable due to the strong inductive electron withdrawal (-I) of the ortho-chloro and para-fluoro groups, combined with the meta-nitro group [2]. Because the carbonyl carbon is a "hard" electrophile with low steric hindrance, aliphatic amines will rapidly attack this position at low temperatures (0 °C to 25 °C). This aminolysis pathway is kinetically favored and yields a methyl carbamate alongside the free phenol.

Pathway B: Nucleophilic Aromatic Substitution (Thermodynamic Control)

The C4-fluorine is activated for SNAr by the strongly electron-withdrawing ortho-nitro group, which stabilizes the intermediate Meisenheimer complex via resonance. However, a critical synthetic trap exists here : because aminolysis (Pathway A) is vastly faster than SNAr, attempting a direct SNAr on the intact carbonate will inevitably result in the premature cleavage of the carbonate group [3].

Once cleaved, the resulting phenoxide anion donates electron density into the aromatic ring, severely deactivating the C4 position toward nucleophilic attack. Therefore, achieving SNAr requires sequential logic: the carbonate is cleaved first, and the deactivated phenoxide is then forced through the SNAr transition state using high thermal energy (≥120 °C) and polar aprotic solvents.

Pathway Visualization

Bifurcated reaction pathways of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate with amines.

Quantitative Data Summary

| Reaction Parameter | Pathway A: Methoxycarbonylation | Pathway B: Sequential SNAr |

| Target Electrophile | Carbonyl Carbon (C=O) | Aryl Carbon (C4-F) |

| Control Regime | Kinetic | Thermodynamic |

| Optimal Temperature | 0 °C to 25 °C | 100 °C to 120 °C |

| Preferred Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Amine Equivalents | 1.05 eq | ≥ 3.0 eq |

| Primary Product | Methyl Carbamate | 4-Substituted-2-chloro-5-nitrophenol |

| Reaction Time | 15 - 60 minutes | 12 - 24 hours |

Experimental Protocols

Protocol A: Chemoselective Methoxycarbonylation of Amines

Objective: Synthesize a methyl carbamate utilizing the reagent as an active acyl donor.

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target amine (1.0 mmol) in anhydrous DCM (5.0 mL).

-

Base Addition: Add triethylamine (1.1 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.

-

Causality: Cooling strictly suppresses SNAr side reactions and controls the exothermic nature of the acyl transfer.

-

-

Reagent Addition: Slowly add 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol) portion-wise to prevent localized heating.

-

Reaction Monitoring: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature.

-

Self-Validation: The reaction solution will turn a distinct, bright yellow. This is a visual confirmation of the release of the 2-chloro-4-fluoro-5-nitrophenoxide leaving group.

-

-

Workup: Quench the reaction with 5% aqueous Na2CO3 (10 mL). Extract the mixture with DCM (3 x 10 mL).

-

Self-Validation: The aqueous layer will retain the bright yellow color (phenoxide byproduct), while the neutral methyl carbamate partitions cleanly into the organic layer.

-

-

Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Sequential Deprotection and SNAr

Objective: Generate a 4-amino-2-chloro-5-nitrophenol derivative.

-

Initial Cleavage: Dissolve 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol) in anhydrous DMF (5.0 mL). Add the target amine (3.0 mmol).

-

Causality: The first equivalent of amine rapidly cleaves the carbonate, generating the carbamate of the amine and the free fluorophenol. The second equivalent acts as the nucleophile for the subsequent SNAr, and the third acts as an acid scavenger for the generated HF.

-

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 120 °C.

-

Causality: Because the in situ generated phenoxide is electron-rich, it severely deactivates the aromatic ring. High thermal energy is strictly required to force the formation of the Meisenheimer complex at the C4 position.

-

-

Reaction Monitoring: Stir for 12–24 hours.

-

Self-Validation: Monitor the reaction via 19F NMR. The complete disappearance of the distinct aryl fluoride signal (typically between -110 to -120 ppm) confirms the completion of the SNAr step.

-

-

Workup: Cool to room temperature and dilute with ethyl acetate (20 mL). Wash extensively with water (5 x 10 mL) to remove DMF and the water-soluble carbamate byproduct.

-

Isolation: Slightly acidify the organic layer (pH ~5) using 1M HCl to ensure the phenol is fully protonated, dry over MgSO4, and purify via silica gel chromatography.

References

- Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases (US 2008/0269267 A1). Google Patents.

- Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities (WO2010051373A1). Google Patents.

- Substituted piperazines (US20040162282A1). Google Patents.

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate

Target Audience: Process Chemists, API Synthesis Researchers, and Drug Development Professionals Compound: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7)

Introduction & Mechanistic Overview

In the development of small-molecule kinase inhibitors (e.g., targeting c-MET, VEGFR, and PDGFR), 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate serves as a critical poly-electrophilic building block 1. Handling this intermediate presents a fascinating chemoselectivity challenge because the molecule contains two highly reactive electrophilic centers susceptible to nucleophilic attack:

-

The Acyl Carbon: Located on the methyl carbonate protecting group.

-

The Aryl Carbon (C4): Bearing the fluorine atom, which is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-nitro and para-chloro groups.

When designing synthetic routes, chemists must carefully control reaction parameters to select between Nucleophilic Acyl Substitution (yielding the deprotected phenol) and Nucleophilic Aromatic Substitution (displacing the fluorine).

Mechanistic Causality: The "Phenoxide Shielding" Effect

A ubiquitous requirement in API synthesis is the selective hydrolysis of the carbonate to yield 2-chloro-4-fluoro-5-nitrophenol 2. One might hypothesize that exposing this molecule to aqueous sodium hydroxide (NaOH) would result in both carbonate hydrolysis and SNAr displacement of the fluorine by the hydroxide ion.

Why does SNAr not occur during basic hydrolysis? The causality lies in the rapid kinetics of acyl substitution. The hydroxide ion rapidly attacks the carbonate, cleaving it to generate the phenoxide anion. Once the phenoxide is formed, its full negative charge donates substantial electron density into the aromatic ring via resonance. This "phenoxide shielding" effect drastically reduces the electrophilicity of the C4 position, effectively shutting down any subsequent SNAr by hydroxide, even under refluxing conditions 3. Conversely, reacting the carbonate with neutral amines typically results in a tandem reaction where both the carbonate is cleaved and the fluorine is displaced.

Chemoselective pathways of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate under nucleophiles.

Experimental Protocols: Selective Carbonate Hydrolysis

The following protocols are designed as self-validating systems, utilizing visual and physical cues (e.g., phase separation, colorimetric shifts) to confirm reaction progress.

Protocol A: Mild Biphasic Hydrolysis (Lab-Scale)

Optimal for lab-scale synthesis where thermal degradation must be avoided.1

Materials:

-

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate: 7.0 g (28.0 mmol)

-

Methanol (MeOH): 100 mL

-

0.5 M Sodium Hydroxide (NaOH) aqueous solution: 75 mL

-

1.5 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

-

Dissolution: Suspend 7.0 g of the carbonate in 100 mL of MeOH in a round-bottom flask.

-

Causality: MeOH acts as a co-solvent to solubilize the organic starting material, ensuring a homogeneous reaction upon base addition.

-

-

Cooling: Chill the mixture to 0 °C using an ice-water bath.

-

Nucleophilic Attack: Dropwise add 75 mL of 0.5 M NaOH while stirring vigorously.

-

Causality: Controlled addition at 0 °C prevents localized exothermic hotspots that could lead to unwanted side reactions (e.g., etherification with MeOH).

-

-

Reaction Monitoring: Stir for 1 hour at 0 °C. Self-Validation: The solution will transition in color as the highly conjugated phenoxide anion forms.

-

Solvent Removal: Concentrate the mixture in vacuo to remove the methanol.

-

Causality: Removing MeOH before extraction prevents the formation of a ternary single-phase system, ensuring clean biphasic separation later.

-

-

Acidification (Critical Step): Slowly add 1.5 M HCl to the aqueous residue until the pH reaches 2-3.

-

Causality: Acidification protonates the water-soluble phenoxide back into the neutral 2-chloro-4-fluoro-5-nitrophenol, which will crash out as a precipitate or form an extractable oil.

-

-

Isolation: Extract the acidified aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the target phenol.

Protocol B: High-Throughput Aqueous Reflux (Process-Scale)

Optimal for large-scale process chemistry, avoiding organic solvents during the reaction phase.3

Step-by-Step Procedure:

-

Reagent Combination: Combine the carbonate (120 g, 0.48 mol) with a solution of NaOH (22.7 g, 0.57 mol, 1.2 eq) in 300 mL of distilled water.

-

Thermal Activation: Reflux the mixture for 4 hours.

-

Causality & Validation: The lack of organic co-solvent means the starting material is initially insoluble. Refluxing provides the thermal energy required to drive the heterogeneous reaction. As the reaction proceeds, the solid carbonate converts into the water-soluble sodium phenoxide, clarifying the solution.

-

-

Filtration: Filter the hot mixture to remove any unreacted insoluble impurities.

-

Precipitation: Cool the filtrate to room temperature and acidify with dilute HCl.

-

Collection: Collect the precipitated 2-chloro-4-fluoro-5-nitrophenol via vacuum filtration, wash with cold water, and dry (Typical Yield: ~98%) 4.

Quantitative Data & Reaction Parameters

The following table summarizes the divergent outcomes based on the choice of nucleophile and reaction conditions.

| Parameter | Protocol A (Mild Hydrolysis) | Protocol B (Aqueous Reflux) | Tandem SNAr + Aminolysis |

| Primary Nucleophile | Hydroxide (OH⁻) | Hydroxide (OH⁻) | Primary/Secondary Amine |

| Reaction Site | Acyl Carbon (C=O) | Acyl Carbon (C=O) | Acyl Carbon & Aryl C-F |

| Solvent System | Methanol / Water | Water | NMP, DMSO, or THF |

| Temperature | 0 °C to Room Temp | 100 °C (Reflux) | 25 °C to 80 °C |

| Major Product | 2-Chloro-4-fluoro-5-nitrophenol | 2-Chloro-4-fluoro-5-nitrophenol | 4-Amino-substituted nitrophenol |

| Yield (Typical) | > 90% | ~ 98% | Variable (Substrate dependent) |

References

- US20040162282A1 - Substituted piperazines - Google Patents.

- WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents.

- 2-Chloro-4-fluoro-5-nitrophenol | 84478-75-1 | Benchchem.

- US 2008/0269267 A1 - Googleapis.com.

Sources

- 1. US20040162282A1 - Substituted piperazines - Google Patents [patents.google.com]

- 2. 2-Chloro-4-fluoro-5-nitrophenol | 84478-75-1 | Benchchem [benchchem.com]

- 3. WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Synthesis and Utilization of 2-Chloro-4-fluoro-5-nitrophenyl Methyl Carbonate in Pharmaceutical Intermediates

Executive Summary

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS: 84478-89-7) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs) and complex agrochemicals[1]. The strategic placement of the halogens (chloro and fluoro) provides unique stereoelectronic properties that enhance the binding affinity and metabolic stability of resulting drug molecules, particularly in the development of targeted kinase inhibitors[2]. This application note details the mechanistic rationale, quantitative metrics, and validated protocols for synthesizing and functionalizing this critical intermediate.

Mechanistic Rationale & Chemical Causality

The synthesis and downstream application of this intermediate rely on precise functional group manipulation. Direct nitration of 2-chloro-4-fluorophenol is prone to oxidative degradation due to the highly activating nature of the free hydroxyl group.

The Protection Strategy: By masking the phenol as a methyl carbonate prior to nitration, the electron density of the aromatic ring is moderated[3]. This prevents destructive oxidation while synergistically directing the incoming nitronium ion ( NO2+ ) to the 5-position—para to the fluorine atom and meta to the carbonate group—ensuring high regioselectivity.

Divergent Downstream Pathways:

-

Base-Catalyzed Hydrolysis: Cleaving the carbonate ester with aqueous sodium hydroxide yields 2-chloro-4-fluoro-5-nitrophenol, a critical scaffold for kinase inhibitors ()[2]. The reaction is self-validating; the product becomes water-soluble as a phenoxide salt, allowing unreacted organic impurities to be filtered out before the pure product is precipitated via acidification.

-

Catalytic Hydrogenation: Selective reduction of the nitro group using Palladium on Carbon (Pd/C) yields (5-amino-2-chloro-4-fluorophenyl) methyl carbonate, an essential aniline derivative ()[4]. Strict temperature and pressure control prevents the unwanted reductive dehalogenation of the aryl chloride or fluoride bonds[5].

Synthetic Divergence & Workflow

Fig 1. Divergent synthetic pathways utilizing 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate.

Quantitative Yield & Purity Metrics

The following table summarizes the expected quantitative outcomes for the workflows described in this application note, based on optimized industrial parameters[2],[5],[3].

| Compound / Intermediate | Reaction Type | Expected Yield | Melting Point (°C) | Downstream Application |

| 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate | Regioselective Nitration | 92 - 95% | 53 - 55 | Central Precursor |

| 2-Chloro-4-fluoro-5-nitrophenol | Base Hydrolysis | 88 - 91% | 106 - 107 | Kinase Inhibitors |

| (5-Amino-2-chloro-4-fluorophenyl) methyl carbonate | Catalytic Hydrogenation | 94 - 96% | 51 - 53 | Aniline Derivatives |

Experimental Protocols

Protocol A: Synthesis via Regioselective Nitration

Objective: Convert (2-chloro-4-fluorophenyl) methyl carbonate to the nitrated central intermediate.

-

Preparation: Suspend 134.8 g of (2-chloro-4-fluorophenyl) methyl carbonate in 50 mL of concentrated sulfuric acid ( H2SO4 ) in a jacketed reactor equipped with an overhead stirrer[3].

-

Nitration: Prepare a nitrating mixture containing 50 mL of conc. H2SO4 and 50 mL of conc. nitric acid ( HNO3 ). Add this mixture dropwise to the suspension.

-

Thermal Control (Critical): Maintain the internal reaction temperature strictly at ~30°C. Causality: Exceeding this temperature risks over-nitration and premature hydrolysis of the carbonate protecting group.

-

Quenching: After 1 hour of continuous stirring, pour the reaction mixture slowly into crushed ice water.

-

Isolation: Collect the precipitated crystals via vacuum filtration. Wash thoroughly with cold distilled water until the filtrate reaches a neutral pH. Dry under a vacuum to yield the product (M.P. 53-55°C)[3].

Protocol B: Base-Catalyzed Hydrolysis to Nitrophenol

Objective: Deprotect the carbonate to yield 2-chloro-4-fluoro-5-nitrophenol.

-

Reaction Setup: In a round-bottom flask, combine 120 g (0.48 mol) of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate with 22.7 g (0.57 mol) of sodium hydroxide (NaOH) dissolved in 300 mL of deionized water[2].

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Causality: The base cleaves the ester, releasing methanol and carbon dioxide, leaving the water-soluble sodium phenoxide salt.

-

Filtration (Self-Validation Step): Cool the mixture to room temperature and filter off any insoluble solids. This step inherently removes unreacted starting material and non-polar byproducts.

-

Acidification: Slowly acidify the clear filtrate using dilute hydrochloric acid (HCl) until the pH drops below 3. The target 2-chloro-4-fluoro-5-nitrophenol will precipitate out of the solution as a highly pure solid[2].

-

Collection: Filter, wash with water, and dry to obtain the final phenol (M.P. 106-107°C).

Protocol C: Catalytic Hydrogenation to Aniline Derivative

Objective: Selectively reduce the nitro group without hydrodehalogenation.

-

Reactor Charging: In a 1000-mL high-pressure autoclave, charge 1.77 g of 1% Pt/C (or 5% Pd/C) catalyst, 80.0 g of anhydrous toluene, and a trace amount of calcium hydroxide (to neutralize any trace acids)[4].

-

Purging: Seal the autoclave and purge the atmosphere with inert nitrogen gas three times to remove oxygen, followed by a single hydrogen ( H2 ) purge.

-

Injection & Reduction: Heat the system to 80°C. Over a period of 4 hours, inject a solution containing 79 g of the nitrated carbonate intermediate dissolved in toluene. Maintain a constant hydrogen pressure of 10 kg/cm ²[4]. Causality: Slow injection under controlled pressure prevents thermal runaway and suppresses the cleavage of the carbon-halogen bonds.

-

Maturation: Allow the reaction to stir for an additional 4 hours after injection is complete, or until hydrogen uptake ceases[4].

-

Workup: Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Concentrate the toluene filtrate under reduced pressure to crystallize the (5-amino-2-chloro-4-fluorophenyl) methyl carbonate[5].

References

- Google Patents. "WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases".

- Google Patents. "EP0650957A1 - Aniline derivative and process for producing the same".

- Google Patents. "JPH05286912A - Method for producing aminophenol derivative".

- European Patent Office. "EP0049508A2 - Tetrahydrophthalimides, and their production and use".

Sources

- 1. 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate | 84478-89-7 [sigmaaldrich.com]

- 2. WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0650957A1 - Aniline derivative and process for producing the same - Google Patents [patents.google.com]

- 5. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]

Introduction: Unlocking the Synthetic Potential of a Highly Functionalized Aromatic Building Block

An In-Depth Technical Guide to Catalytic Reactions of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a highly functionalized aromatic compound poised for a variety of advanced synthetic transformations. Its architecture—an electron-deficient aromatic ring substituted with three distinct and reactive moieties—makes it a versatile intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The electron-withdrawing nitro group significantly activates the ring towards nucleophilic aromatic substitution and facilitates the oxidative addition step in cross-coupling reactions.

This guide provides detailed application notes and protocols for three key catalytic transformations of this substrate:

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Leveraging the aryl chloride for C-C bond formation.

-

Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution (PTC-SNAr): Enabling efficient substitution of the halide leaving groups.

-

Heterogeneous Catalytic Hydrogenation: For the selective reduction of the nitro group to a primary amine.

The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the causal relationships behind the selection of catalysts, ligands, and reaction conditions to empower researchers to adapt and optimize these methods for their specific synthetic goals.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The presence of the chloro substituent on 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate makes it a suitable electrophilic partner for this transformation. Although aryl chlorides are traditionally less reactive than bromides or iodides, the strong electron-withdrawing effect of the para-nitro group activates the C-Cl bond towards oxidative addition to a Pd(0) center, a critical first step in the catalytic cycle.[3]

Expertise & Rationale: Selecting the Optimal Catalytic System

The success of a Suzuki-Miyaura coupling with an aryl chloride hinges on the catalyst system's ability to promote the challenging oxidative addition step.

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is readily reduced in situ to the active Pd(0) species. Other pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can also be used.

-

Ligand Selection: This is the most critical parameter. For electron-deficient aryl chlorides, electron-rich and sterically bulky phosphine ligands are required. These ligands stabilize the palladium center, promote oxidative addition, and accelerate the rate-limiting transmetalation and reductive elimination steps.[3][4]

-

Bulky Trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is highly effective due to its large cone angle and strong electron-donating ability, which creates a highly reactive "Pd-L" species.[3]

-

Biaryl Phosphines: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are state-of-the-art for coupling challenging substrates, offering high stability and activity.[5]

-

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed. K₃PO₄ is often preferred for its ability to minimize side reactions like protodeboronation.

-

Solvent: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, toluene, or THF) solubilizes the aryl halide and catalyst, while water solubilizes the inorganic base and boronic acid salt.

Catalytic Cycle Visualization

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate with a generic arylboronic acid.

1. Reagent Preparation and Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

-

Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

-

Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

2. Reaction Execution:

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours.

3. Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

| Parameter | Recommended Condition | Rationale |

| Substrate | 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate | Electrophilic partner |

| Nucleophile | Arylboronic Acid | Source of the new C-C bond |

| Pd Source | Pd(OAc)₂ (2 mol%) | Pre-catalyst, reduced to active Pd(0) in situ |

| Ligand | XPhos or P(t-Bu)₃ (4 mol%) | Promotes oxidative addition of the aryl chloride |

| Base | K₃PO₄ (2 eq) | Activates boronic acid for transmetalation |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Dissolves both organic and inorganic reagents |

| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers |

| Time | 4 - 12 hours | Typical duration for complete conversion |

Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution (PTC-SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O, C-N, and C-S bonds on electron-deficient aromatic rings.[6][7] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[7] For 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate, both the chloro and fluoro substituents are potential leaving groups, activated by the ortho-nitro group. While fluorine is generally a better leaving group in SNAr, the C-Cl bond can also be targeted.

Phase-Transfer Catalysis (PTC) is an ideal technique for this transformation, as it facilitates the reaction between a water-soluble nucleophile (e.g., sodium phenoxide) and an organic-soluble substrate without requiring a single, often expensive or high-boiling, solvent that dissolves both.[8]

Expertise & Rationale: The PTC System

A PTC system efficiently shuttles the nucleophilic anion from the aqueous phase into the organic phase where the reaction occurs.[9][10]

-

Phase-Transfer Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, are the workhorses of PTC.[11] The lipophilic alkyl chains of the cation drag the nucleophilic anion into the organic phase as a reactive, poorly-solvated ion pair.[10]

-

Solvent System: A biphasic system is used, typically an aqueous solution of the nucleophile and a non-polar organic solvent (e.g., toluene, chlorobenzene) to dissolve the aromatic substrate.

-

Nucleophile: A wide range of nucleophiles can be used, including alkoxides, phenoxides, thiolates, and amines. The protocol below uses a substituted phenol as a representative example.

Workflow Visualization

Caption: Workflow for a Phase-Transfer Catalyzed SNAr Reaction.

Experimental Protocol: PTC-SNAr with a Phenolic Nucleophile

1. Reagent Preparation and Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted phenol (1.1 mmol, 1.1 eq) in a 50% aqueous solution of sodium hydroxide (NaOH, 5 mL).

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 mmol, 10 mol%).

-

To this aqueous mixture, add a solution of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol, 1.0 eq) in toluene (10 mL).

2. Reaction Execution:

-

Heat the biphasic mixture to 80-90 °C with vigorous stirring. Efficient agitation is crucial to maximize the interfacial area for the catalyst to work effectively.

-

Stir the reaction for 2-6 hours.

3. Monitoring and Workup:

-

Monitor the reaction by TLC, spotting from the organic layer.

-

After completion, cool the mixture to room temperature and transfer to a separatory funnel.

-

Separate the layers. Wash the organic layer with 1M HCl (10 mL) to remove excess phenol and NaOH, followed by water (10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

4. Purification:

-

Purify the crude product by recrystallization or flash column chromatography to yield the desired ether product.

| Parameter | Recommended Condition | Rationale |

| Substrate | 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate | Activated electrophile |

| Nucleophile | Substituted Phenol / NaOH(aq) | Forms the phenoxide nucleophile in situ |

| Catalyst | Tetrabutylammonium Bromide (TBAB, 10 mol%) | Shuttles the nucleophile into the organic phase |

| Solvent System | Toluene / H₂O (biphasic) | Dissolves substrate and nucleophile in separate phases |

| Temperature | 80 - 90 °C | Accelerates the rate of substitution |

| Stirring | Vigorous | Maximizes interfacial area for efficient catalysis |

| Time | 2 - 6 hours | Typical duration for PTC reactions |

Catalytic Hydrogenation of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation, providing a key synthetic handle for further functionalization (e.g., amide formation, diazotization). Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this purpose.[12][13]

Expertise & Rationale: Ensuring Chemoselectivity

While highly effective, catalytic hydrogenation can sometimes lead to undesired side reactions. Careful selection of conditions is key to achieving a chemoselective reduction of the nitro group.

-

Catalyst: 5% or 10% Palladium on activated carbon (Pd/C) is the standard catalyst. It provides a high surface area for the reaction.[12]

-

Hydrogen Source:

-

Hydrogen Gas (H₂): Typically used at pressures from 1 atmosphere (balloon) to ~50 psi in a Parr shaker. This is the cleanest method, producing only water as a byproduct.[14]

-

Transfer Hydrogenation: Reagents like ammonium formate (HCO₂NH₄) or hydrazine hydrate can serve as an in situ source of hydrogen.[12][15] This method avoids the need for specialized high-pressure hydrogenation equipment.

-

-

Solvent: Protic solvents like ethanol (EtOH) or methanol (MeOH) are excellent choices as they readily dissolve the substrate and stabilize intermediates. Ethyl acetate (EtOAc) is also commonly used.

-

Chemoselectivity Concern: A potential side reaction is hydrodehalogenation, where the C-Cl or C-F bonds are cleaved by hydrogenolysis. This is particularly a risk with Pd/C.[14] To minimize this, the reaction should be run at lower hydrogen pressure and temperature and monitored carefully to stop it once the nitro group is fully reduced. If dehalogenation is a persistent issue, switching to a different catalyst like platinum on carbon (Pt/C) or using alternative reducing agents like iron in acetic acid may be necessary.[13][14]

Experimental Protocol: Catalytic Hydrogenation using H₂ Gas

Safety Note: Handle Pd/C catalyst with care. It is pyrophoric when dry and can ignite flammable solvents. Always handle as a wet slurry. Hydrogen gas is highly flammable. Perform this reaction in a well-ventilated fume hood away from ignition sources.

1. Catalyst and Substrate Preparation:

-

In a suitable hydrogenation vessel (e.g., a heavy-walled flask or a Parr bottle), add the Pd/C catalyst (5-10% w/w of the substrate) as a slurry in the chosen solvent (e.g., ethanol, 20 mL).

-

Add a solution of 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (1.0 mmol, 1.0 eq) dissolved in a minimal amount of the same solvent.

2. Reaction Execution:

-

Seal the reaction vessel.

-

Carefully purge the vessel by evacuating the air and backfilling with nitrogen (3 times), followed by evacuating the nitrogen and backfilling with hydrogen gas (3 times).

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm balloon or 50 psi in a Parr apparatus).

-

Stir the mixture vigorously at room temperature.

3. Monitoring and Workup:

-

Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 1-4 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad and catalyst wet with solvent at all times to prevent ignition.

-

Rinse the filter cake with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude aniline product.

4. Purification:

-

The product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography or recrystallization.

| Parameter | Recommended Condition | Rationale |

| Substrate | 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate | Compound to be reduced |

| Catalyst | 5% or 10% Pd/C (5-10% w/w) | Heterogeneous catalyst for hydrogenation |

| Hydrogen Source | H₂ gas (1-4 atm) | Clean reducing agent |

| Solvent | Ethanol or Methanol | Solubilizes substrate and intermediates |

| Temperature | Room Temperature | Sufficient for nitro reduction, minimizes side reactions |

| Time | 1 - 4 hours | Typical duration for complete reduction |

References

-

Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Link]

-

Haskel, A. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

-

Chem LibreTexts. (n.d.). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). LibreTexts. [Link]

-

Biscoe, M. R., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]

-

Jadhav, G. N., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. MDPI. [Link]

-

NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. NPTEL. [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]

-

Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

-

Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

-

Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

-

Saki, M., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

-

Sandford, G., et al. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

-

Organic Chemistry Portal. (2026). Suzuki Coupling Reaction. Organic Chemistry Portal. [Link]

-

Gümüş, İ., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]

-

Felpin, F.-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

El-Bardan, A. A., et al. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

-

Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. biomedres.us [biomedres.us]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. orgosolver.com [orgosolver.com]